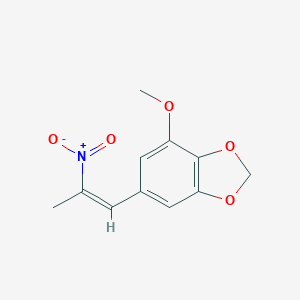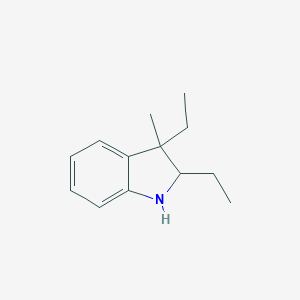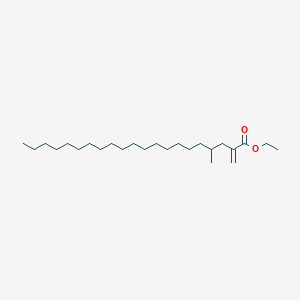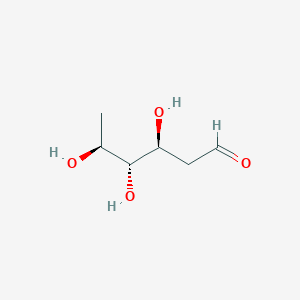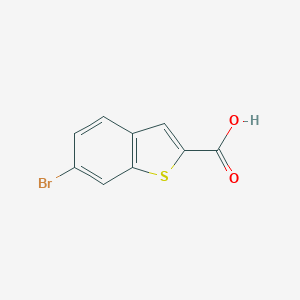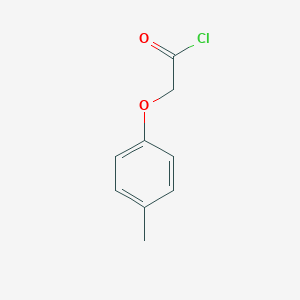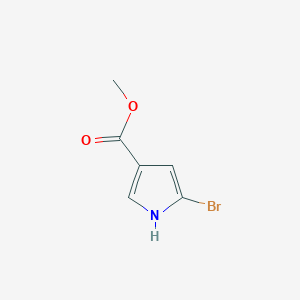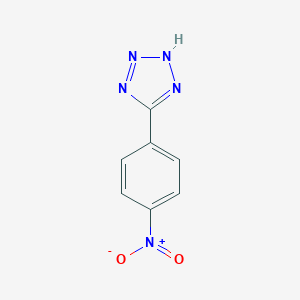
5-(4-Nitrophenyl)-1H-Tetrazole
概要
説明
5-(4-Nitrophenyl)-1H-Tetrazole: is a heterocyclic compound that features a tetrazole ring substituted with a 4-nitrophenyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Nitrophenyl)-1H-Tetrazole typically involves the reaction of 4-nitrobenzyl chloride with sodium azide in the presence of a suitable solvent like dimethylformamide (DMF). The reaction proceeds through nucleophilic substitution, forming the tetrazole ring. The reaction conditions often require heating to facilitate the formation of the tetrazole ring.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters such as temperature, pressure, and solvent concentration to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions:
Oxidation: 5-(4-Nitrophenyl)-1H-Tetrazole can undergo oxidation reactions, often leading to the formation of nitro-substituted tetrazole derivatives.
Reduction: Reduction of the nitro group can yield amino-substituted tetrazole derivatives.
Substitution: The compound can participate in various substitution reactions, where the nitro group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are typically used.
Substitution: Reagents like halogenating agents or nucleophiles can be employed under appropriate conditions.
Major Products:
Oxidation Products: Nitro-substituted tetrazole derivatives.
Reduction Products: Amino-substituted tetrazole derivatives.
Substitution Products: Various functionalized tetrazole derivatives depending on the substituent introduced.
科学的研究の応用
Chemistry: 5-(4-Nitrophenyl)-1H-Tetrazole is used as a building block in organic synthesis, particularly in the preparation of more complex heterocyclic compounds. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. It has shown promise in the development of antimicrobial and anticancer agents due to its ability to interact with biological targets.
Industry: The compound is used in the production of advanced materials, including polymers and explosives. Its stability and reactivity make it suitable for applications requiring precise chemical control.
作用機序
The mechanism of action of 5-(4-Nitrophenyl)-1H-Tetrazole in biological systems involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The tetrazole ring can also participate in hydrogen bonding and other interactions, influencing the compound’s activity.
類似化合物との比較
4-Nitrophenyl Tetrazole: Similar in structure but lacks the 5-substitution.
5-Phenyl-1H-Tetrazole: Lacks the nitro group, resulting in different reactivity and applications.
5-(4-Aminophenyl)-1H-Tetrazole: A reduction product of 5-(4-Nitrophenyl)-1H-Tetrazole with distinct biological properties.
Uniqueness: this compound is unique due to the presence of both the nitro group and the tetrazole ring, which confer distinct chemical reactivity and biological activity. This combination allows for versatile applications in various fields, distinguishing it from other similar compounds.
特性
IUPAC Name |
5-(4-nitrophenyl)-2H-tetrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N5O2/c13-12(14)6-3-1-5(2-4-6)7-8-10-11-9-7/h1-4H,(H,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIUOBAHGBPSRKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NNN=N2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10301237 | |
| Record name | 5-(4-Nitrophenyl)-1H-Tetrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10301237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16687-60-8 | |
| Record name | 16687-60-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=141937 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-(4-Nitrophenyl)-1H-Tetrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10301237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 5-(4-Nitrophenyl)-1H-tetrazole effective as an activator in oligonucleotide synthesis?
A1: this compound acts as an efficient activator in the phosphoramidite method of oligonucleotide synthesis due to its acidity. Research has shown that its reaction rate with diisopropyl (diisopropylamido)phosphite (a common phosphoramidite reagent) is faster than 1H-tetrazole, likely due to its higher acidity. [] This faster reaction rate translates to higher coupling yields and shorter reaction times during oligonucleotide synthesis. [, ]
Q2: Is the solubility of this compound a concern for oligonucleotide synthesis?
A2: While this compound is only slightly soluble in acetonitrile, a common solvent for oligonucleotide synthesis, it exhibits greater solubility in tetrahydrofuran (THF), reaching concentrations up to 0.8 M. [] This solubility in THF offers flexibility in choosing reaction conditions for oligonucleotide synthesis.
Q3: Are there any structural characterizations available for this compound?
A3: Yes, this compound has a molecular formula of C7H5N5O2 and a molecular weight of 191.15 g/mol. [] Its melting point is reported to be between 225-226 °C. [] Further spectroscopic data might be available in the literature but were not detailed in the provided research papers.
Q4: What are the safety considerations when working with this compound?
A4: this compound should be handled with caution as it can be an irritant to the eyes, respiratory system, and skin. [] Additionally, like many tetrazole compounds, it may be explosive when exposed to strong heat or metal salts. [] Appropriate personal protective equipment and safe handling procedures should be employed during its use.
Q5: Beyond oligonucleotide synthesis, are there other applications for this compound?
A5: While its use as an activator in oligonucleotide synthesis is well documented, the provided research papers primarily focus on this application. Exploration of its potential in other fields like materials science or catalysis would require further investigation.
Q6: Can you tell me more about the synthesis of 2′-O-methyloligoribonucleotides using this compound?
A6: Researchers have successfully synthesized 2′-O-methyloligoribonucleotides with high coupling yields (over 99%) using this compound as an activator. [, ] These modified oligonucleotides demonstrate resistance to degradation by both RNA and DNA-specific nucleases, making them valuable tools for studying RNA biochemistry. [, ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-phenyl-7H-benzo[de]anthracen-7-one](/img/structure/B102839.png)
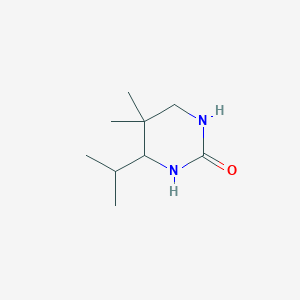
![1-[5-Hydroxy-8-methoxy-2-methyl-2-(4-methylpent-3-enyl)chromen-6-yl]ethanone](/img/structure/B102842.png)

